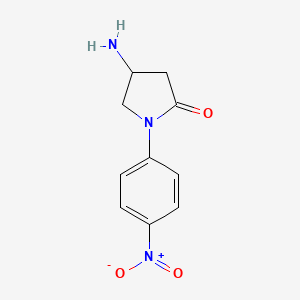![molecular formula C10H10O2 B14238632 Spiro[4.5]deca-2,7-diene-1,6-dione CAS No. 405141-41-5](/img/structure/B14238632.png)
Spiro[4.5]deca-2,7-diene-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.5]deca-2,7-diene-1,6-dione: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[4.5]deca-2,7-diene-1,6-dione can be synthesized starting from diethyl malonate. The synthesis involves a two-step reduction process using sodium borohydride (NaBH4) and cerium chloride (CeCl3), which yields cis/trans-diols. These diols can be further transformed into diacetates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reduction processes. Optimization of reaction conditions and purification steps are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]deca-2,7-diene-1,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Substitution: Palladium-catalyzed allylic substitutions are common, where the relative stereochemistry is retained.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and cerium chloride (CeCl3) are frequently used.
Substitution: Palladium (Pd) catalysts are employed for allylic substitutions.
Major Products:
Oxidation: The major products are typically ketones or carboxylic acids.
Reduction: The primary products are cis/trans-diols.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry: Spiro[4.5]deca-2,7-diene-1,6-dione is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Spiro[4.5]deca-2,7-diene-1,6-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo ring-expanding rearrangements, which are thermodynamically and kinetically favored. These rearrangements involve a 1,2-shift of either carbon or oxygen atoms .
Comparison with Similar Compounds
Spiro[5.5]undeca-2,8-diene-1,7-dione: Similar in structure but with an additional carbon ring.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with tert-butyl groups.
Uniqueness: Spiro[4.5]deca-2,7-diene-1,6-dione is unique due to its specific ring structure and the ability to undergo various chemical reactions while maintaining its stability. Its applications in different fields further highlight its versatility and importance in scientific research.
Properties
CAS No. |
405141-41-5 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
spiro[4.5]deca-2,8-diene-4,10-dione |
InChI |
InChI=1S/C10H10O2/c11-8-4-1-2-6-10(8)7-3-5-9(10)12/h1,3-5H,2,6-7H2 |
InChI Key |
RRFNMQVTUFNUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=CC2=O)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



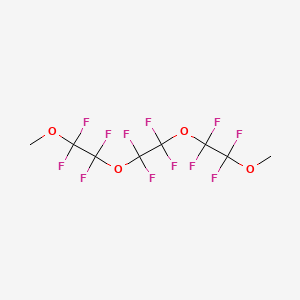

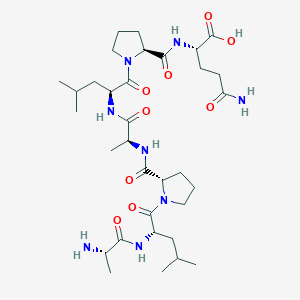
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
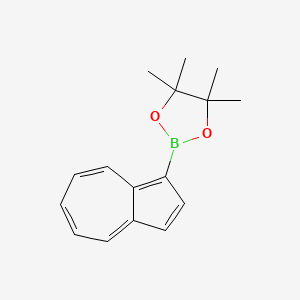
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
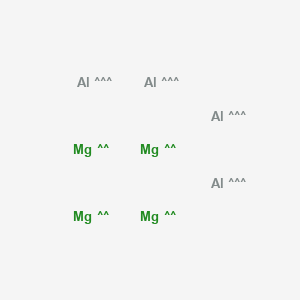

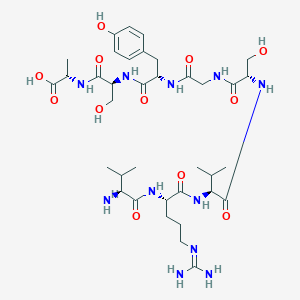
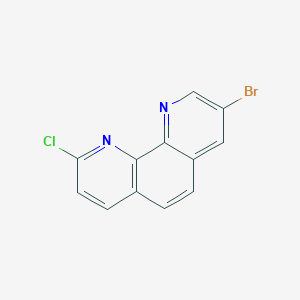
![2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine](/img/structure/B14238628.png)
